molecular formula C15H22FN3OS B4656784 4-(3-FLUOROBENZYL)-N-(2-METHOXYETHYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE

4-(3-FLUOROBENZYL)-N-(2-METHOXYETHYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE

Cat. No.: B4656784
M. Wt: 311.4 g/mol
InChI Key: YZBGGTAMRRICFM-UHFFFAOYSA-N
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Description

4-(3-FLUOROBENZYL)-N-(2-METHOXYETHYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE is a synthetic organic compound It features a tetrahydropyrazine core substituted with a fluorobenzyl group and a methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-FLUOROBENZYL)-N-(2-METHOXYETHYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE typically involves the following steps:

    Formation of the Tetrahydropyrazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorobenzyl Group: This step involves the nucleophilic substitution of a halogenated benzyl compound with the tetrahydropyrazine core.

    Attachment of the Methoxyethyl Group: This can be done through alkylation reactions using suitable alkylating agents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the carbothioamide group.

    Reduction: Reduction reactions could target the carbonyl groups or the aromatic ring.

    Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals.

    Materials Science: The compound could be used in the synthesis of novel materials with unique properties.

    Biology: It might be studied for its biological activity and potential therapeutic effects.

    Industry: The compound could find applications in the production of specialty chemicals or as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 4-(3-FLUOROBENZYL)-N-(2-METHOXYETHYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes or Receptors: The compound may inhibit or activate specific enzymes or receptors.

    Modulation of Signaling Pathways: It could influence cellular signaling pathways, leading to various biological effects.

    Interaction with DNA or RNA: The compound might interact with genetic material, affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    4-(3-CHLOROBENZYL)-N-(2-METHOXYETHYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE: Similar structure but with a chlorine atom instead of fluorine.

    4-(3-BROMOBENZYL)-N-(2-METHOXYETHYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 4-(3-FLUOROBENZYL)-N-(2-METHOXYETHYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE may impart unique properties such as increased metabolic stability, altered electronic effects, and enhanced binding affinity to biological targets compared to its chlorine or bromine analogs.

Properties

IUPAC Name

4-[(3-fluorophenyl)methyl]-N-(2-methoxyethyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FN3OS/c1-20-10-5-17-15(21)19-8-6-18(7-9-19)12-13-3-2-4-14(16)11-13/h2-4,11H,5-10,12H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBGGTAMRRICFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=S)N1CCN(CC1)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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